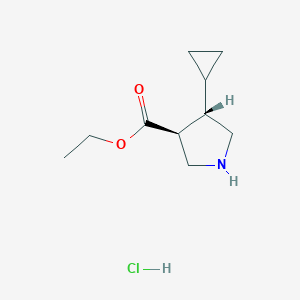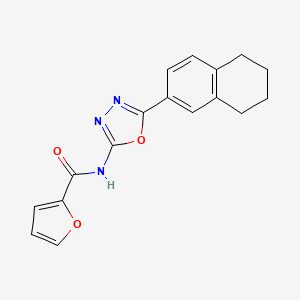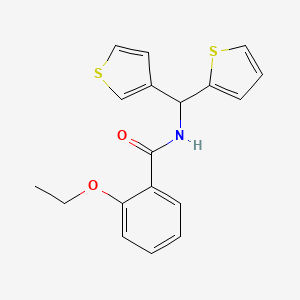![molecular formula C13H11N3OS2 B2507264 6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 588678-59-5](/img/structure/B2507264.png)
6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one, is a thieno[2,3-d]pyrimidin-4(3H)-one derivative. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and other pharmacological properties .
Synthesis Analysis
The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported through various methods. For instance, a regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields . Additionally, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors based on a 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold involved the conversion of key intermediates through bromination and Ullmann reaction .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of related compounds. Density functional theory calculations have been used to predict the equilibrium geometry, vibrational wave numbers, and various bonding features . These studies provide insights into the stability of the molecule, charge delocalization, and potential energy scans to determine the preferred conformation of the sulfur atom in the molecule .
Chemical Reactions Analysis
The reactivity of similar pyrimidin-4(3H)-one derivatives has been explored in various chemical reactions. For example, a domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids resulted in the cleavage of the substrate and formation of substituted pyrazoles and aniline . Benzylation and nitrosation reactions have also been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of different polymorphs and derivatives with varied hydrogen bonding patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been characterized through various analyses. The hydrogen bonding interactions, as well as the electron density distribution in the HOMO and LUMO orbitals, have been studied to understand the electronic structure and charge transfer within the molecule . The nonlinear optical behavior and molecular docking studies suggest potential applications as chemotherapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound and its derivatives demonstrate a broad spectrum of biological activities, making them a focal point for various synthetic approaches. A study conducted by Bassyouni and Fathalla outlined the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives, employing simple and efficient methods, yielding compounds in excellent yields. These derivatives display a wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).
Antimicrobial and Antitumor Applications
The structural versatility of the compound paves the way for antimicrobial and antitumor applications. For instance, Vlasov et al. synthesized derivatives displaying moderate activity against bacteria like S. aureus, E. coli, and B. subtilis, indicating potential as antimicrobial agents (Vlasov et al., 2022). Furthermore, Hafez and El-Gazzar created novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, exhibiting potent anticancer activity on various human cancer cell lines, comparable to the efficacy of doxorubicin (Hafez & El-Gazzar, 2017).
Catalysis and Chemical Transformations
The compound's derivatives serve as catalysts or intermediates in various chemical transformations. Jahanshahi et al. synthesized novel pyrrole-substituted pyrido[2,3-d]pyrimidines, showcasing not only good yields but also significant antibacterial activity, underlining the compound's role in facilitating synthetic chemistry and contributing to medicinal chemistry (Jahanshahi et al., 2018).
Structural Analysis and Characterization
Research also emphasizes the detailed structural analysis and characterization of the compound and its derivatives. For instance, the study by Orozco et al. provides insights into the molecular structure, highlighting significant polarization of the electronic structures of the pyrimidinone molecules, thereby contributing to the fundamental understanding of these compounds (Orozco et al., 2009).
Mecanismo De Acción
Target of Action
The compound, 6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one, has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , making these bacteria the primary targets of its action .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The specific interactions and changes resulting from this are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the Mycobacterium tuberculosis and Mycobacterium bovis BCG. By inhibiting these bacteria, the compound disrupts their normal functioning and growth . The downstream effects of this disruption are still being studied.
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis and Mycobacterium bovis BCG, leading to a decrease in their growth and proliferation . This makes the compound a potential candidate for the development of new antitubercular agents.
Propiedades
IUPAC Name |
6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-6-10-11(19-8)15-13(18)16(12(10)17)7-9-4-2-3-5-14-9/h2-6H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJZNLYAXBMSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)


![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2507189.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)

![2-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2507197.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2507200.png)
![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)